- Preparation of indenoisoquinolinone analogs as inhibitors of poly(ADP-ribose) polymerase, World Intellectual Property Organization, , ,

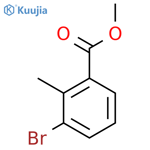

Cas no 93340-09-1 (Methyl 3-cyano-2-methylbenzoate)

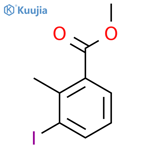

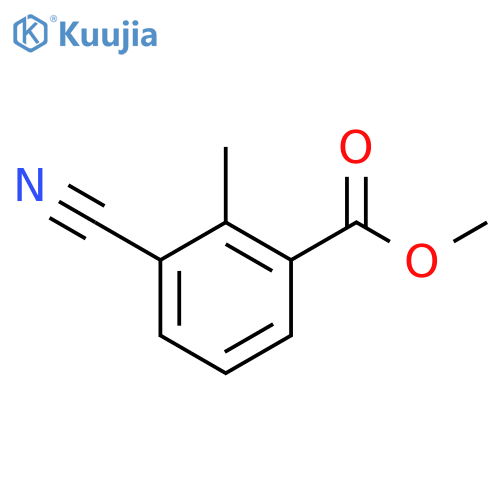

93340-09-1 structure

Nom du produit:Methyl 3-cyano-2-methylbenzoate

Numéro CAS:93340-09-1

Le MF:C10H9NO2

Mégawatts:175.183962583542

MDL:MFCD14584407

CID:1982151

PubChem ID:13170186

Methyl 3-cyano-2-methylbenzoate Propriétés chimiques et physiques

Nom et identifiant

-

- Methyl 3-cyano-2-methylbenzoate

- 3-cyano-2-methyl-benzoic acid methyl ester

- KB-54114

- Benzoic acid, 3-cyano-2-methyl-, methyl ester

- SureCN646271

- methyl 3-cyano-o-toluate

- 3-Cyan-2-methyl-benzoesaeure-methylester

- AGN-PC-00L9HY

- 3-Cyano-2-methylBenzoic acid methyl ester

- o-Toluic acid, 3-cyano-, methyl ester (6CI)

- CS-0134946

- DTXSID30524446

- DB-017996

- 3-Cyano-2-methylBenzoic acid methyl ester

- methyl3-cyano-2-methylbenzoate

- F53204

- 93340-09-1

- BS-46069

- FHBWZNLFBLOUKX-UHFFFAOYSA-N

- MFCD14584407

- SCHEMBL646271

- SY244571

-

- MDL: MFCD14584407

- Piscine à noyau: 1S/C10H9NO2/c1-7-8(6-11)4-3-5-9(7)10(12)13-2/h3-5H,1-2H3

- La clé Inchi: FHBWZNLFBLOUKX-UHFFFAOYSA-N

- Sourire: N#CC1C(C)=C(C(OC)=O)C=CC=1

Propriétés calculées

- Qualité précise: 175.063328530g/mol

- Masse isotopique unique: 175.063328530g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 2

- Complexité: 241

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 1.9

- Surface topologique des pôles: 50.1Ų

Methyl 3-cyano-2-methylbenzoate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M85000-5g |

METHYL 3-CYANO-2-METHYLBENZOATE |

93340-09-1 | 95% | 5g |

¥540.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M85000-1g |

METHYL 3-CYANO-2-METHYLBENZOATE |

93340-09-1 | 95% | 1g |

¥119.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IH973-200mg |

Methyl 3-cyano-2-methylbenzoate |

93340-09-1 | 95% | 200mg |

80.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | Y1290826-5g |

Benzoic acid, 3-cyano-2-methyl-, methyl ester |

93340-09-1 | 98% | 5g |

$130 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1290826-25g |

Benzoic acid, 3-cyano-2-methyl-, methyl ester |

93340-09-1 | 98% | 25g |

$235 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1205586-5g |

Methyl 3-cyano-2-methylbenzoate |

93340-09-1 | 98% | 5g |

¥785.00 | 2024-04-24 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02861-5g |

Methyl 3-cyano-2-methylbenzoate |

93340-09-1 | 95% | 5g |

$650 | 2023-09-07 | |

| Aaron | AR01FQ90-250mg |

Benzoic acid, 3-cyano-2-methyl-, methyl ester |

93340-09-1 | 98% | 250mg |

$8.00 | 2025-02-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFS68-100g |

methyl 3-cyano-2-methyl-benzoate |

93340-09-1 | 97% | 100g |

¥6012.0 | 2024-04-15 | |

| Aaron | AR01FQ90-1g |

Benzoic acid, 3-cyano-2-methyl-, methyl ester |

93340-09-1 | 98% | 1g |

$16.00 | 2025-02-11 |

Methyl 3-cyano-2-methylbenzoate Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 10 h, 120 °C; 120 °C → rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylamine ; rt → 120 °C; 4 h, 120 °C; 18 h, rt

Référence

- Synthesis of tropane derivatives for pharmaceutical use, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 36.5 h, 120 °C

Référence

- Preparation of substituted pyrazolopyrimidines as antagonists of the adenosine A2a receptor, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

Référence

- Preparation of quinoline derivatives as antiallergics and antiinflammatories, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 10 h, 120 °C; 120 °C → rt

Référence

- Preparation of indenoisoquinolinone analogs for treating and preventing diseases, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Hydrochloric acid

1.2 -

1.2 -

Référence

- Tandem addition-rearrangement of nitrile anions to benzyne. A convenient synthesis of 3-cyano-2-alkylbenzoic acids and benzaldehydes, Tetrahedron Letters, 1984, 25(28), 2941-4

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Polyethylene glycol lauryl ether , Poly(methylhydrosiloxane) Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][[5-(diphenylphosphino)-9,9-dimethyl-9H-xa… Solvents: Water ; 24 h, 55 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Référence

- Late-stage Pd-catalyzed Cyanations of Aryl/Heteroaryl Halides in Aqueous Micellar Media, ChemCatChem, 2021, 13(1), 212-216

Synthetic Routes 8

Conditions de réaction

Référence

- Metabotropic glutamate receptor positive allosteric modulators and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water

Référence

- The oxazoline-benzyne route to 1,2,3-trisubstituted benzenes. Tandem addition of organolithiums, organocuprates, and α-lithionitriles to benzynes, Journal of the American Chemical Society, 1988, 110(21), 7178-84

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 10 h, rt → 120 °C

Référence

- Preparation of oxoindoline derivatives as protein function modulators, World Intellectual Property Organization, , ,

Methyl 3-cyano-2-methylbenzoate Raw materials

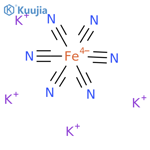

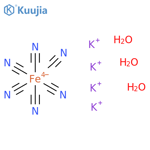

- Potassium hexacyanoferrate

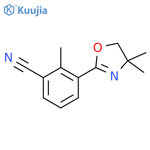

- Benzonitrile, 3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-2-methyl-

- Potassium Ferrocyanide Trihydrate

- Methyl 3-iodo-2-methylbenzoate

- Methyl 3-bromo-2-methylbenzoate

- Potassium Hexacyanoferrate(III)

Methyl 3-cyano-2-methylbenzoate Preparation Products

Methyl 3-cyano-2-methylbenzoate Littérature connexe

-

1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

93340-09-1 (Methyl 3-cyano-2-methylbenzoate) Produits connexes

- 442535-33-3(4-bis(2-methoxyethyl)sulfamoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide)

- 866151-11-3(1-(2,4-dinitrophenyl)-N-methylazetidine-3-carboxamide)

- 33599-61-0(6-Bromo-DL-tryptophan)

- 850836-81-6(3-Guanidinopropanoic acid hydrochloride)

- 866039-76-1(1-[(4-FLUOROPHENYL)SULFONYL]-4-(2-HYDROXYETHYL)-5-METHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE)

- 1448046-52-3(1-{3-(3-methanesulfonylpyrrolidin-1-yl)sulfonylphenyl}ethan-1-one)

- 2024431-34-1(2,2-difluoro-2-1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-ylacetic acid)

- 1804188-98-4(5-Difluoromethyl-1H-benzimidazole-4-sulfonyl chloride)

- 1909306-09-7(tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate)

- 100307-95-7(L-Alaninamide,N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]-)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:93340-09-1)Methyl 3-cyano-2-methylbenzoate

Pureté:99%

Quantité:25g

Prix ($):214.0